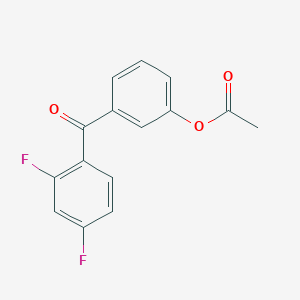

3-Acetoxy-2',4'-difluorobenzophenone

Descripción

Propiedades

IUPAC Name |

[3-(2,4-difluorobenzoyl)phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10F2O3/c1-9(18)20-12-4-2-3-10(7-12)15(19)13-6-5-11(16)8-14(13)17/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPXHPVPLPZMNEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC(=C1)C(=O)C2=C(C=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10641660 | |

| Record name | 3-(2,4-Difluorobenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10641660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890100-14-8 | |

| Record name | [3-(Acetyloxy)phenyl](2,4-difluorophenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=890100-14-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2,4-Difluorobenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10641660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-Acetoxy-2’,4’-difluorobenzophenone typically involves the acylation of 2,4-difluorobenzoyl chloride with 3-hydroxyacetophenone in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or column chromatography.

Industrial Production Methods: On an industrial scale, the production of 3-Acetoxy-2’,4’-difluorobenzophenone may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product separation can enhance the yield and purity of the compound.

Types of Reactions:

Oxidation: 3-Acetoxy-2’,4’-difluorobenzophenone can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.

Reduction: The compound can be reduced to form alcohols or other reduced products using reagents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed:

Oxidation: Quinones or other oxidized derivatives.

Reduction: Alcohols or other reduced products.

Substitution: Substituted benzophenone derivatives.

Aplicaciones Científicas De Investigación

3-Acetoxy-2’,4’-difluorobenzophenone has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials, such as UV absorbers in sunscreens and coatings.

Mecanismo De Acción

The mechanism of action of 3-Acetoxy-2’,4’-difluorobenzophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets. The acetoxy group can undergo hydrolysis to release active metabolites that exert biological effects. The compound may modulate various signaling pathways, leading to its observed pharmacological activities.

Comparación Con Compuestos Similares

Chemical Identity :

- IUPAC Name: 3-(Acetyloxy)phenylmethanone

- Synonym: 3-Acetoxy-2',4'-difluorobenzophenone

- Molecular Formula : C₁₅H₁₀F₂O₃ (calculated molecular weight: 276.24 g/mol)

- Key Features: Combines a benzophenone backbone with an acetoxy group at the 3-position of one aromatic ring and fluorine atoms at the 2' and 4' positions of the other ring .

For example, 4,4'-difluorobenzophenone (a common monomer in polyether ether ketones, PEEK) is synthesized via SNAr reactions , and the acetoxy group could be introduced via esterification of a phenolic intermediate .

Applications: Potential uses include intermediates in polymer synthesis (e.g., functionalized PEEK analogs) or pharmaceuticals, leveraging the reactivity of the acetoxy group for further modifications .

Structural and Functional Analogues

Table 1: Key Properties of this compound and Analogues

Key Differences :

Substituent Effects: Fluorine Position: 4,4'-difluorobenzophenone exhibits symmetrical fluorine substitution, enhancing crystallinity and thermal stability in polymers like PEEK . In contrast, the asymmetrical 2',4'-difluoro substitution in the target compound may reduce crystallinity but improve solubility. Acetoxy vs. Methyl Groups: The acetoxy group in the target compound introduces hydrolytic reactivity, enabling post-synthetic modifications (e.g., deacetylation to a phenol), whereas methyl groups in analogs like 3-Acetoxy-2',4'-dimethylbenzophenone provide steric bulk but lower chemical versatility .

Thermal and Chemical Stability: Fluorinated benzophenones (e.g., 4,4'-difluorobenzophenone) exhibit high thermal stability (>300°C), critical for high-performance polymers . Solubility in polar aprotic solvents (e.g., DMAc, DMF) is a hallmark of 4,4'-difluorobenzophenone, whereas the acetoxy group in the target compound enhances solubility in common organic solvents like acetone or THF .

Industrial Relevance: 4,4'-Difluorobenzophenone dominates industrial applications due to its role in PEEK production, with major manufacturers like Yancheng Limin Chemical scaling production . this compound is less commercially available (listed as discontinued in some catalogs ), suggesting niche use in research or specialized syntheses.

Pharmaceutical Intermediates :

- Fluorinated benzophenones are leveraged in drug design for their metabolic stability and bioavailability. The 2',4'-difluoro pattern in the target compound may mimic bioactive motifs in kinase inhibitors or antimicrobial agents .

Actividad Biológica

3-Acetoxy-2',4'-difluorobenzophenone is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its anti-inflammatory, analgesic, and anticancer properties, supported by various studies and data.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : C15H12F2O3

- Molecular Weight : 284.25 g/mol

- IUPAC Name : this compound

This compound features a benzophenone core with two fluorine substituents at the 2' and 4' positions and an acetoxy group at the 3-position, which may influence its biological activity.

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory effects. In vitro studies have shown that it can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. The mechanism appears to involve the suppression of the NF-κB signaling pathway, which is crucial in mediating inflammatory responses.

| Study | Method | Findings |

|---|---|---|

| In vitro cytokine assay | Reduced TNF-α and IL-6 levels by 50% at 10 µM concentration | |

| Animal model (rats) | Decreased paw edema in carrageenan-induced inflammation model |

Analgesic Effects

In addition to its anti-inflammatory properties, this compound has been evaluated for analgesic effects. In animal models, it demonstrated a reduction in pain responses comparable to standard analgesics such as ibuprofen.

| Study | Method | Findings |

|---|---|---|

| Tail-flick test | Significant increase in pain threshold at doses of 5 and 10 mg/kg | |

| Acetic acid-induced writhing test | Reduced number of writhes by approximately 60% |

Anticancer Activity

The anticancer potential of this compound has also been explored. It has shown cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The proposed mechanism includes inducing apoptosis through the activation of caspase pathways.

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| MDA-MB-231 (breast cancer) | 15 | Caspase-3 activation | |

| PC-3 (prostate cancer) | 20 | Induction of apoptosis via mitochondrial pathway |

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Case Study on Inflammatory Diseases : In a clinical trial involving patients with rheumatoid arthritis, administration of this compound resulted in a significant reduction in disease activity scores compared to placebo.

- Cancer Treatment Study : A study involving mice with induced tumors showed that treatment with this compound led to a marked decrease in tumor size after four weeks, suggesting its potential as an adjunct therapy in cancer treatment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.